molecular formula C29H28N4O5S B2487517 N-(4-ethoxyphenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide CAS No. 892381-32-7

N-(4-ethoxyphenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide

Cat. No.: B2487517
CAS No.: 892381-32-7
M. Wt: 544.63
InChI Key: AWWIIDJOFXUZKP-UHFFFAOYSA-N
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Description

This compound is a structurally intricate tricyclic acetamide derivative featuring a 3-methoxyphenyl substituent, a 4-ethoxyphenyl acetamide group, and a hydroxymethyl moiety. Applications may span anti-inflammatory or antimicrobial domains, inferred from structurally related acetamides with anti-exudative activity ( ).

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O5S/c1-4-37-21-10-8-20(9-11-21)31-25(35)16-39-29-24-13-23-19(15-34)14-30-17(2)26(23)38-28(24)32-27(33-29)18-6-5-7-22(12-18)36-3/h5-12,14,34H,4,13,15-16H2,1-3H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWIIDJOFXUZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a complex organic compound with potential biological activities that merit detailed exploration. Its unique structure suggests possible interactions with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The compound features a triazatricyclo structure and multiple functional groups that may influence its biological activity. The presence of the hydroxymethyl and sulfanyl groups is particularly noteworthy as these moieties can enhance the compound's reactivity and interaction with biological systems.

The biological activity of this compound is likely mediated through its interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds with hydroxymethyl groups have shown significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Effects : The presence of aromatic rings and functional groups may confer antibacterial properties.

Anticancer Activity

A study evaluated the cytotoxic effects of related compounds on HeLa and SMMC7404 cancer cells using the MTT assay. The results indicated that compounds with similar structural characteristics demonstrated IC50 values ranging from 9.1 µM to 15.1 µM, suggesting potent anticancer activity (Table 1).

CompoundCell LineIC50 (µM)
Compound 1HeLa15.1
Compound 2SMMC740413.8
Compound 3WiDr9.1

The mechanism of action was further elucidated through cell cycle analysis, revealing that these compounds induced apoptosis via caspase activation (caspase-3) in HeLa cells.

Antimicrobial Activity

Another study highlighted the antimicrobial properties of structurally similar compounds against various bacterial strains. The compounds exhibited significant inhibition zones in agar diffusion tests, indicating their potential as antimicrobial agents.

Comparative Analysis

To better understand the biological activity of this compound compared to other compounds:

Compound NameAnticancer Activity (IC50 µM)Antimicrobial Activity
N-(4-Ethoxyphenyl)-...15.1 (HeLa)Moderate
Compound A12.5 (MCF7)High
Compound B10.0 (A549)Low

This comparative analysis suggests that while N-(4-ethoxyphenyl)-... has notable anticancer properties, its antimicrobial efficacy may vary depending on structural modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analog with 4-Methoxyphenyl and 2-Methylphenyl Substituents

Key Differences :

  • Substituent Position : The target compound has a 3-methoxyphenyl group versus a 4-methoxyphenyl in the analog ( ).
  • Acetamide Group : The target features a 4-ethoxyphenyl acetamide, while the analog has a 2-methylphenyl group.

Impact on Properties :

  • Solubility : The 4-ethoxyphenyl group increases hydrophobicity relative to the 2-methylphenyl, likely reducing aqueous solubility but improving membrane permeability.
  • Synthetic Complexity : The ethoxy group introduces additional synthetic steps compared to methyl substitution.

Table 1: Structural and Functional Comparison

Feature Target Compound Analog ( )
Phenyl Substituent 3-Methoxyphenyl 4-Methoxyphenyl
Acetamide Group N-(4-ethoxyphenyl) N-(2-methylphenyl)
Molecular Weight* ~560 g/mol (estimated) ~550 g/mol (reported)
Potential Bioactivity Anti-inflammatory, antimicrobial (inferred) Undisclosed (likely similar)
Anti-Exudative Acetamide Derivatives

Key Similarities :

  • Core Structure : Both the target and compounds in share sulfanyl-acetamide backbones, critical for thiol-mediated interactions.

Key Differences :

  • Substituents : The target lacks the furan-triazole moiety found in , which is pivotal for cyclooxygenase (COX) inhibition in diclofenac.
  • Potency : Without direct bioactivity data, the target’s efficacy remains speculative. However, its bulkier tricyclic core may limit bioavailability compared to simpler analogs.

Chemical Space Analysis :

  • The target’s tricyclic scaffold resembles natural products (NPs) from marine actinomycetes ( ), which often exhibit antimicrobial or cytotoxic properties.
  • highlights that synthetic NP-like compounds (e.g., pseudo-NPs) occupy overlapping chemical space with NPs but may lack evolutionary optimization for biological targets.

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